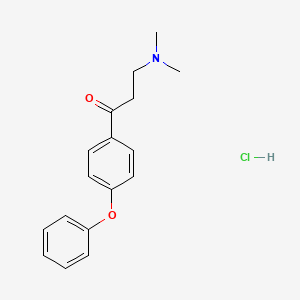

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride

Description

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one hydrochloride is a tertiary amine ketone derivative characterized by a propan-1-one backbone substituted with a dimethylamino group and a 4-phenoxyphenyl aromatic ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. For example, compounds with similar scaffolds, such as 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride, are key intermediates in synthesizing Bedaquiline (a tuberculosis drug) .

Properties

CAS No. |

106556-72-3 |

|---|---|

Molecular Formula |

C17H20ClNO2 |

Molecular Weight |

305.8 g/mol |

IUPAC Name |

3-(dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C17H19NO2.ClH/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15;/h3-11H,12-13H2,1-2H3;1H |

InChI Key |

WHQPOIUNDMLKCR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(dimethylamino)-1-(4-phenoxyphenyl)propan-1-one; hydrochloride generally follows a sequence of:

- Formation of the key substituted propanone intermediate,

- Introduction of the dimethylamino group via reduction and methylation,

- Salt formation with hydrochloric acid to obtain the hydrochloride salt.

This approach is consistent with the preparation of related compounds such as 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol and analogues, which share similar structural motifs and synthetic challenges.

Stepwise Preparation

Formation of the Nitro-Substituted Intermediate

The initial step involves the condensation of an appropriately substituted phenylacetaldehyde derivative with nitromethane in the presence of a strong base such as potassium hydroxide (preferred over sodium hydroxide). This reaction is typically carried out in a lower alkanol solvent (ethanol or methanol) starting at low temperatures (around -10°C) and gradually allowed to reach ambient temperature (18–28°C) to optimize yield and selectivity.

| Parameter | Conditions |

|---|---|

| Reactants | 4-Phenoxyphenylacetaldehyde, nitromethane |

| Base | Potassium hydroxide |

| Solvent | Ethanol or methanol |

| Temperature | Start at -10°C, proceed to 18–28°C |

| Reaction type | Base-catalyzed Henry reaction |

This produces the corresponding 3-nitro-1-(4-phenoxyphenyl)propan-1-one intermediate.

Catalytic Reduction and Dimethylation

The nitro intermediate is then subjected to catalytic hydrogenation using Raney nickel as a catalyst under elevated hydrogen pressure (preferably 200–300 psi, optimally ~250 psi) at ambient temperature (10–40°C). This step reduces the nitro group to the corresponding primary amine.

Simultaneously or sequentially, the primary amine is methylated to the dimethylamino derivative. Methylation can be achieved in situ during hydrogenation by adding formaldehyde (commonly as formalin) or post-reduction by reaction with formic acid and formaldehyde under reflux conditions.

| Parameter | Conditions |

|---|---|

| Catalyst | Raney nickel |

| Hydrogen pressure | 200–300 psi (gauge) |

| Temperature | Ambient (10–40°C) |

| Solvent | Ethanol or aqueous lower alkanols |

| Methylating agent | Formaldehyde (formalin) or formic acid + formaldehyde |

| Reaction type | Catalytic hydrogenation + methylation |

Formation of Hydrochloride Salt

The free base dimethylamino compound is converted into its hydrochloride salt by treatment with ethereal hydrogen chloride. The presence of a small amount of ethanol facilitates crystallization of the hydrochloride salt, yielding a stable, isolable solid form.

| Parameter | Conditions |

|---|---|

| Acid | Hydrogen chloride (HCl) in ether |

| Solvent | Ether + small amount of ethanol |

| Product isolation | Crystallization |

Detailed Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Henry reaction (nitroaldol condensation) | 4-Phenoxyphenylacetaldehyde, nitromethane, KOH, EtOH, -10 to 28°C | 3-Nitro-1-(4-phenoxyphenyl)propan-1-one |

| 2 | Catalytic hydrogenation + methylation | Raney nickel, H2 (200–300 psi), formaldehyde (formalin), EtOH, 10–40°C | 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one (free base) |

| 3 | Salt formation | HCl in ether + ethanol | 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one hydrochloride |

Research Findings and Notes

The use of Raney nickel under elevated hydrogen pressure significantly accelerates the reduction step, improving overall yield and reducing reaction time compared to atmospheric pressure hydrogenation.

Simultaneous methylation during hydrogenation by including formaldehyde streamlines the process, avoiding isolation of the intermediate primary amine.

The base-catalyzed nitroaldol condensation is sensitive to temperature; starting at low temperature prevents side reactions and improves selectivity.

The hydrochloride salt exhibits polymorphism; recrystallization conditions influence the polymorph obtained, which affects stability and formulation.

While specific data on 3-(dimethylamino)-1-(4-phenoxyphenyl)propan-1-one; hydrochloride is limited, analogous compounds such as 3-(dimethylamino)-1-phenylpropan-1-one have been characterized with melting points around 31–33°C and boiling points 115–117°C at 11 Torr, indicating similar physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropyl ketones, while reduction may produce phenylpropyl alcohols.

Scientific Research Applications

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride has various scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- In contrast, the 3-nitrophenyl substituent in Aldi-2 (C₁₁H₁₅ClN₂O₃) provides electron-withdrawing properties, which correlate with its role as an ALDH inhibitor .

- Anti-inflammatory Potential: Compounds like 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one (4a–l) exhibit anti-inflammatory activity, suggesting that the 4-phenoxyphenyl moiety synergizes with heterocyclic groups for therapeutic effects .

Thermal Stability

- The chlorophenyl derivative has a well-defined melting point (172–174°C) , while thermal data for the target compound remain unreported.

Biological Activity

Chemical Structure and Properties

DMAPPH has the molecular formula C₁₂H₁₈ClNO₂ and features a dimethylamino group, a propanone moiety, and a phenoxyphenyl group. The presence of these functional groups suggests potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 233.73 g/mol |

| CAS Number | [Not specified] |

Biological Activity

The biological activity of DMAPPH is not extensively documented in literature. However, insights can be gleaned from its structural features:

- Potential as a Drug Candidate : The dimethylamino group may enhance the compound's ability to interact with biological targets, such as receptors or enzymes.

- Reactivity : The propanone moiety allows for potential condensation reactions that could lead to biologically active derivatives.

Related Research Findings

- Toxicity and Enzymatic Interactions : A study analyzing 976 chemicals, including various pharmaceutical compounds, found that many exhibited promiscuous activity across G-protein-coupled receptors (GPCRs) and other targets. Although DMAPPH was not specifically mentioned, its structural similarities to known active compounds suggest it may interact with similar pathways .

- Synthesis Pathways : The synthesis of DMAPPH typically involves the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in the presence of an acid catalyst. This pathway highlights its potential for further derivatization, which can lead to new compounds with enhanced biological activities.

-

Comparative Analysis with Similar Compounds :

- 4-Methoxyacetophenone : Serves as a precursor in the synthesis of DMAPPH.

- N,N-Dimethylaniline : Acts as a nucleophile in reactions involving DMAPPH.

- 3-(Dimethylamino)-1-(4-chlorophenyl)-propan-1-one : Similar structure but with chlorine substitution, which may alter reactivity profiles.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxyacetophenone | Aromatic ketone with methoxy group | Precursor in DMAPPH synthesis |

| N,N-Dimethylaniline | Aniline derivative with two methyl groups | Serves as a nucleophile in reactions |

| 3-(Dimethylamino)-1-(4-chlorophenyl)-propan-1-one | Similar amine and propanone structure | Chlorine substitution alters reactivity |

Case Studies

While specific case studies on DMAPPH are scarce, research on structurally similar compounds provides valuable insights into potential biological activities:

- A study on phenoxyphenyl derivatives indicated their efficacy as histamine H3 antagonists and serotonin reuptake inhibitors, suggesting that DMAPPH could exhibit similar pharmacological properties .

- Another investigation into dimethylamino-containing compounds revealed their roles in modulating neurotransmitter systems, which may extend to DMAPPH given its structural characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.